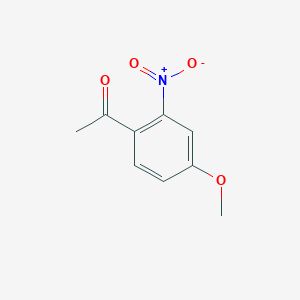

1-(4-Methoxy-2-nitrophenyl)ethanone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(4-methoxy-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6(11)8-4-3-7(14-2)5-9(8)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPKQYZGKNCNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505479 | |

| Record name | 1-(4-Methoxy-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67323-06-2 | |

| Record name | 1-(4-Methoxy-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 1-(4-Methoxy-2-nitrophenyl)ethanone (CAS: 67323-06-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Methoxy-2-nitrophenyl)ethanone, a valuable chemical intermediate in organic synthesis and potential candidate for further investigation in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its known and potential biological significance.

Core Chemical Data

This compound, also known as 4'-Methoxy-2'-nitroacetophenone, is an aromatic ketone with the chemical formula C₉H₉NO₄.[1][2] Its chemical structure consists of an acetophenone core substituted with a methoxy group at the para-position and a nitro group at the ortho-position of the phenyl ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 67323-06-2 | [2] |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| Appearance | Solid | [3] |

Synthesis and Experimental Protocols

Experimental Protocol: Nitration of an Acetophenone Derivative (Analogous Synthesis)

This protocol is adapted from the synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone and can be modified for the synthesis of this compound from 4-methoxyacetophenone.[4]

Materials:

-

4-methoxyacetophenone

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Dichloromethane (or other suitable solvent)

-

Ice bath

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 4-methoxyacetophenone in a suitable solvent like dichloromethane in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Nitrating Mixture Preparation: Slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

-

Addition: Add the nitrating mixture dropwise to the cooled solution of 4-methoxyacetophenone with constant stirring, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified duration (e.g., 2 hours).[4]

-

Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.

-

Extraction: Separate the organic layer and extract the aqueous layer with the same solvent.

-

Washing: Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Logical Workflow for Synthesis:

Spectroscopic Data

While a comprehensive, publicly available dataset of all spectroscopic data for this compound is limited, some information can be inferred from related compounds and general chemical principles.

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the acetyl protons (singlet, ~2.5 ppm), methoxy protons (singlet, ~3.9 ppm), and distinct aromatic protons with splitting patterns influenced by the ortho, meta, and para substitutions. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with shifts influenced by the electron-withdrawing nitro group and electron-donating methoxy group), and the methyl carbons of the acetyl and methoxy groups. |

| IR Spectroscopy | Characteristic absorption bands for the carbonyl group (C=O) of the ketone, the nitro group (N-O stretching), and the C-O stretching of the methoxy group and aromatic ether. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 195.17 g/mol , along with characteristic fragmentation patterns. |

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively studied. However, the broader class of acetophenones and nitroaromatic compounds are known to exhibit a wide range of pharmacological activities.[5][6]

Derivatives of acetophenone are recognized as important intermediates in the synthesis of various pharmaceuticals.[5] For instance, some acetophenone derivatives have shown potential as inhibitors of enzymes like catechol-O-methyltransferase (COMT), which is a target in the treatment of Parkinson's disease.[7]

Furthermore, compounds containing the nitroaromatic moiety are of significant interest in drug discovery, with applications as antimicrobial and anticancer agents.[8] The presence of both the acetophenone core and a nitro group suggests that this compound could serve as a scaffold for the development of novel therapeutic agents.

The biological relevance of related acetophenone derivatives in signaling pathways has been noted. For example, a bromo-hydroxy-methoxy-acetophenone derivative has been shown to suppress pro-inflammatory responses by blocking the NF-κB and MAPK signaling pathways in microglia, suggesting potential applications in neuroinflammatory diseases.[8] Another study on a benzochalcone derived from a methoxy-acetophenone structure demonstrated antimitotic activity by inhibiting tubulin polymerization and inducing apoptosis through the activation of caspase and MAPK signaling pathways.[6]

Potential Research Directions:

Given the structural motifs present in this compound, future research could explore its potential in the following areas:

-

Anticancer Activity: Investigation of its cytotoxic effects on various cancer cell lines and elucidation of the underlying mechanisms, potentially involving pathways like MAPK or apoptosis.

-

Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi.

-

Enzyme Inhibition: Assessing its inhibitory activity against various enzymes implicated in disease, such as kinases or transferases.

Illustrative Signaling Pathway Potentially Modulated by Acetophenone Derivatives:

Safety Information

Specific safety data for this compound is not extensively documented. However, based on the known hazards of similar chemical structures, appropriate safety precautions should be taken when handling this compound. Nitroaromatic compounds can be toxic and may have mutagenic properties. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential as a versatile intermediate in organic synthesis. While its biological properties are yet to be fully explored, the presence of the acetophenone and nitroaromatic moieties suggests that it could be a valuable starting point for the development of new therapeutic agents. This technical guide provides a foundation of its known properties and a framework for its synthesis, encouraging further research into its potential applications in drug discovery and development.

References

- 1. 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 67323-06-2 | Benchchem [benchchem.com]

- 3. 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 5. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Methoxy-2-nitrophenyl)ethanone molecular weight

An In-depth Technical Guide to 1-(4-Methoxy-2-nitrophenyl)ethanone

This guide provides a detailed overview of the chemical and physical properties of this compound, alongside a comparative analysis with its structural isomers. While specific experimental data for this compound is limited in publicly available literature, this document compiles relevant information on its synthesis and potential biological relevance by examining closely related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The molecular weight of this compound is 195.18 g/mol , as calculated from its chemical formula, C9H9NO4. Detailed physicochemical properties, alongside those of its isomers and related compounds, are presented in Table 1 for comparative analysis.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C9H9NO4 | 195.18 | Not available |

| 1-(4-Methoxy-3-nitrophenyl)ethanone[1] | C9H9NO4 | 195.18 | 6277-38-9 |

| 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone[2][3] | C10H11NO5 | 225.2 | 4101-32-0 |

| 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)ethanone[4][5] | C15H13NO4 | 271.27 | 58751-64-7 |

| 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone | C9H9NO5 | 211.17 | 418759-58-7 |

Synthesis and Experimental Protocols

Example Experimental Protocol: Synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone[2][7]

-

Nitration: A solution of 3,4-dimethoxyacetophenone (1,500 g) in 17% nitric acid (1,400 g) is prepared at a temperature of 5 to 10 °C.

-

This solution is then slowly added dropwise to a solution of 67% nitric acid (8430 g) and sodium nitrite (18 g). The addition is controlled to be completed within 2 to 3 hours.

-

The reaction mixture is stirred for an additional 1 to 2 hours at 5 to 10 °C after the dropwise addition is complete.

-

Work-up: Cold water (7.5 L) is added to dilute the reaction mixture, which is then stirred for 30 minutes.

-

The mixture is filtered, and the filter cake is washed with water (30 L).

-

The resulting solid product is re-suspended in water (7.5 L) and neutralized with aqueous sodium bicarbonate to a neutral pH.

-

The product is filtered again and washed with water (7 L).

-

Finally, the product is dried under reduced pressure to yield 3,4-dimethoxy-6-nitroacetophenone.

The following diagram illustrates the general workflow for the synthesis of a nitrated acetophenone derivative, based on the described protocol.

Potential Applications in Drug Development

The applications of this compound are not well-documented. However, the broader class of 4-methoxy acetophenones serves as key intermediates in various industries.[7]

-

Pharmaceutical Intermediates : 4-Methoxy acetophenone is utilized in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.[7] The introduction of a nitro group, as in this compound, could modulate its biological activity and provide a scaffold for novel therapeutics.

-

Organic Synthesis : These compounds are valuable building blocks in the synthesis of heterocyclic compounds, which are important in the development of dyes and agrochemicals.[7]

-

Fragrance and Flavor Industry : The parent compound, 4-methoxy acetophenone, is used in perfumes and as a flavoring agent.[7] However, the presence of a nitro group would likely alter the scent profile significantly.

Potential Involvement in Signaling Pathways

Direct evidence of this compound's involvement in cellular signaling is not available. However, studies on structurally related compounds suggest potential areas of investigation. For instance, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone , an acetophenone derivative, has been shown to suppress pro-inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways in activated microglia.[8] This suggests that other substituted methoxyphenyl ethanones could exhibit similar immunomodulatory effects. The MAPK signaling pathway is also known to be activated by compounds like 4-Methoxy-TEMPO.[9]

The following diagram illustrates the inhibitory effect of a related acetophenone derivative on the NF-κB and MAPK signaling pathways.

Conclusion

This compound is a nitroaromatic compound with a calculated molecular weight of 195.18 g/mol . While specific experimental data and documented applications for this compound are scarce, its structural similarity to other biologically active and synthetically useful acetophenones suggests its potential as an intermediate in pharmaceutical and chemical manufacturing. The synthesis protocol for a related compound provides a potential starting point for its laboratory preparation. Furthermore, the observed anti-inflammatory activity of a similar molecule through the inhibition of key signaling pathways highlights a promising area for future research into the biological effects of this compound. Further investigation is warranted to fully characterize its properties and potential applications.

References

- 1. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE | 4101-32-0 [chemicalbook.com]

- 3. GSRS [precision.fda.gov]

- 4. 58751-64-7|1-(4-Methoxyphenyl)-2-(2-nitrophenyl)ethanone|BLDpharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 7. Applications of 4-Methoxy Acetophenone | Vinati Organics [vinatiorganics.com]

- 8. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Elucidation of the Structure of 1-(4-Methoxy-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and spectroscopic characterization of 1-(4-Methoxy-2-nitrophenyl)ethanone. This compound, a substituted nitroaromatic ketone, serves as a valuable intermediate in organic synthesis and holds potential for further investigation in medicinal chemistry.

Chemical Structure and Properties

This compound, also known as 4'-methoxy-2'-nitroacetophenone, possesses the chemical formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol . The structure features a benzene ring substituted with a methoxy group, a nitro group, and an acetyl group. The relative positions of these functional groups are critical to its chemical reactivity and potential biological activity.

| Property | Value |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 67323-06-2 |

Experimental Protocols

Synthesis via Nitration of 4-Methoxyacetophenone

A plausible and efficient method for the synthesis of this compound is the direct nitration of 4-methoxyacetophenone. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The methoxy group is an ortho-, para-director; however, the steric hindrance from the acetyl group favors nitration at the position ortho to the methoxy group.

Materials:

-

4-Methoxyacetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 4-methoxyacetophenone to chilled concentrated sulfuric acid while maintaining the temperature below 5°C.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-methoxyacetophenone in sulfuric acid, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product is then purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Spectroscopic Data for Structure Elucidation

The structure of the synthesized compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) |

| Chemical Shift (δ, ppm) | Assignment |

| ~2.6 | s, 3H (-COCH₃) |

| ~3.9 | s, 3H (-OCH₃) |

| ~7.2 | d, 1H (Ar-H) |

| ~7.4 | dd, 1H (Ar-H) |

| ~7.8 | d, 1H (Ar-H) |

Note: The predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1700 | C=O stretch | Ketone |

| ~1520 and ~1340 | Asymmetric and Symmetric N-O stretch | Nitro group |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~2950 | C-H stretch | Methyl groups |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z Value | Interpretation |

| 195 | Molecular ion [M]⁺ |

| 180 | [M - CH₃]⁺ |

| 150 | [M - NO₂]⁺ |

| 135 | [M - NO₂ - CH₃]⁺ |

| 107 | [M - NO₂ - COCH₃]⁺ |

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, related nitroaromatic compounds have shown a range of pharmacological effects. For instance, some nitro-substituted chalcones, which share the nitroacetophenone scaffold, have demonstrated anti-inflammatory and vasorelaxant properties.[1] These effects are often linked to the modulation of inflammatory pathways and the nitric oxide (NO) signaling cascade.[1] Furthermore, certain nitrocatechol derivatives act as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters.[2]

Given the presence of the nitroaromatic moiety, a plausible area of investigation for this compound would be its interaction with cellular redox systems and inflammatory signaling pathways. The nitro group can undergo enzymatic reduction in biological systems, leading to the formation of reactive intermediates that can modulate cellular signaling. One such key pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a central regulator of inflammation.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided protocols and data serve as a starting point for further synthesis, characterization, and investigation into the potential biological activities of this compound and its derivatives.

References

Technical Guide: Physicochemical Properties of 1-(4-Methoxy-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(4-Methoxy-2-nitrophenyl)ethanone, a key chemical intermediate in various synthetic pathways. The information is curated for professionals in research and development who require precise data for experimental design and implementation.

Core Physicochemical Data

The fundamental physical properties of this compound are summarized in the table below. These values are critical for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | |

| Molecular Weight | 195.17 g/mol | |

| Melting Point | 101-103 °C | |

| Boiling Point (Predicted) | 355.2 ± 22.0 °C at 760 mmHg | |

| Appearance | Yellow solid |

Note: The boiling point is a predicted value and should be used as an estimate. Experimental determination is recommended for high-precision applications.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is based on established chemical literature and outlines the necessary steps for laboratory-scale production.

Synthesis of this compound

Materials:

-

4-Methoxyacetophenone

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Ice

-

Ethanol

-

Water (distilled)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. Maintain the temperature below 10 °C.

-

Nitration Reaction: Dissolve 4-Methoxyacetophenone in a minimal amount of concentrated sulfuric acid. Slowly add this solution dropwise to the cold nitrating mixture. The temperature of the reaction mixture should be carefully controlled and kept below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. This will cause the product to precipitate out of the solution.

-

Isolation of the Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallization: The crude product can be purified by recrystallization from ethanol to yield pure this compound as a yellow solid.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Logical Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound, providing a clear visual representation of the experimental workflow.

Caption: Synthesis workflow for this compound.

Technical Guide: Physicochemical Characterization of 1-(4-Methoxy-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxy-2-nitrophenyl)ethanone, a substituted acetophenone, represents a key chemical intermediate in various synthetic pathways. Its structural features, comprising a methoxy group and a nitro group on the phenyl ring, make it a versatile building block in medicinal chemistry and material science. This technical guide provides a concise overview of the available physicochemical data for this compound, with a focus on its melting point. Due to the limited availability of experimental data in publicly accessible literature, this guide also furnishes a general protocol for melting point determination applicable to such aromatic ketones.

Physicochemical Properties

The accurate determination of physical constants is a cornerstone of chemical research and drug development, ensuring the identity and purity of synthesized compounds. For this compound (CAS Number: 67323-06-2), the available data is summarized below.

| Property | Value | Source |

| CAS Number | 67323-06-2 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Melting Point | Data not available in cited sources | N/A |

Despite extensive searches, a specific, experimentally determined melting point for this compound could not be located in the reviewed scientific literature and chemical databases.

Experimental Protocol: Melting Point Determination

The following is a standard laboratory procedure for determining the melting point of a crystalline organic solid, such as an aromatic ketone. This method is widely applicable and serves as a reliable technique for characterizing newly synthesized or purified compounds.

Objective: To determine the melting point range of a solid organic compound using a capillary melting point apparatus.

Materials:

-

Sample of this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a clean, dry mortar and pestle.

-

Carefully tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

Turn on the melting point apparatus and allow it to stabilize.

-

If the approximate melting point is unknown, a preliminary rapid heating run can be performed to get an estimated range.

-

For an accurate measurement, set the heating rate to 1-2 °C per minute.

-

-

Measurement:

-

Insert the capillary tube containing the sample into the heating block of the apparatus.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

The recorded melting point should be reported as a range.

-

-

Post-measurement:

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in the designated glass waste container.

-

Logical Workflow for Compound Characterization

The process of identifying and characterizing a chemical compound like this compound follows a logical progression of steps, from initial synthesis to comprehensive analysis.

Caption: A logical workflow for the synthesis and characterization of a chemical compound.

This in-depth guide provides the currently available information on the melting point of this compound and a standardized protocol for its determination. For researchers engaged in the synthesis and application of this compound, experimental determination of its physical properties is a critical step for ensuring the quality and reliability of their work.

References

Technical Guide: Physicochemical Properties and Synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, specifically the boiling point, and a potential synthetic route for 1-(4-Methoxy-2-nitrophenyl)ethanone. This document is intended to serve as a valuable resource for professionals in research and development.

Physicochemical Data

The available quantitative data for this compound and a structurally related isomer are summarized in the table below for comparative analysis. It is critical to note that the boiling point for the target compound is a predicted value and has not been experimentally verified in the reviewed literature.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 67323-06-2 | C₉H₉NO₄ | 195.17 | Not available | 445.4 ± 25.0 (Predicted)[1] |

| 1-(4-Methoxy-3-nitrophenyl)ethanone | 6277-38-9 | C₉H₉NO₄ | 195.17 | 97-100[2] | Not available |

Experimental Protocols

Determination of Boiling Point

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant oil (e.g., mineral oil, silicone oil)

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into the small test tube.

-

Capillary Insertion: Insert the capillary tube into the test tube with the open end submerged in the liquid sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube and fill it with heat-resistant oil to a level above the side arm.

-

Heating: Immerse the thermometer and the attached test tube into the oil in the Thiele tube. Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.[3]

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[3]

-

Recording: Record the temperature at this point. For accuracy, it is advisable to repeat the measurement.

Synthesis of this compound

A definitive, published experimental protocol for the direct synthesis of this compound was not identified in the literature search. However, a general method can be proposed based on the nitration of 4-methoxyacetophenone. The following is a representative procedure adapted from the synthesis of a similar compound, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.[4]

Materials:

-

4-Methoxyacetophenone

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Dichloromethane (or other suitable solvent)

-

Ice

-

Sodium bicarbonate solution

-

Water

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Reaction flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 4-methoxyacetophenone in a suitable solvent, such as dichloromethane, in a reaction flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath.

-

Nitration: Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) to the stirred solution of 4-methoxyacetophenone, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period to ensure the completion of the nitration reaction.

-

Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.

-

Washing: Wash the organic layer sequentially with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a final wash with water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by techniques such as recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and a logical diagram for boiling point determination.

Caption: Proposed synthesis workflow for this compound.

Caption: Logical workflow for the experimental determination of boiling point.

References

An In-depth Technical Guide on the Solubility of 1-(4-Methoxy-2-nitrophenyl)ethanone

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy. This technical guide focuses on the solubility characteristics of 1-(4-Methoxy-2-nitrophenyl)ethanone, providing a detailed overview of available data, experimental protocols for its determination, and a generalized workflow for solubility assessment.

Comparative Solubility Data of Related Nitrophenyl Ethanone Derivatives

To provide a relevant frame of reference, the following tables summarize the mole fraction solubility (x₁) of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in nine different organic solvents at temperatures ranging from 278.15 K to 318.15 K. This data is extracted from a study on the solid-liquid equilibrium of these compounds and serves as a useful proxy for estimating the potential solubility behavior of this compound.

Table 1: Mole Fraction Solubility (x₁) of 1-(3-nitrophenyl)ethanone in Various Solvents

| Temperature (K) | Methanol (10⁵x₁) | Ethanol (10⁵x₁) | n-Propanol (10⁵x₁) | Isopropanol (10⁵x₁) | Acetone (10⁴x₁) | Acetonitrile (10⁴x₁) | Ethyl Acetate (10⁴x₁) | Toluene (10⁴x₁) | Cyclohexane (10⁶x₁) |

| 278.15 | 1.89 | 2.34 | 2.81 | 3.14 | 1.51 | 1.02 | 0.89 | 0.64 | 1.23 |

| 283.15 | 2.21 | 2.73 | 3.28 | 3.66 | 1.76 | 1.19 | 1.04 | 0.75 | 1.44 |

| 288.15 | 2.58 | 3.19 | 3.83 | 4.27 | 2.05 | 1.39 | 1.21 | 0.87 | 1.68 |

| 293.15 | 3.01 | 3.72 | 4.47 | 4.98 | 2.39 | 1.62 | 1.41 | 1.02 | 1.96 |

| 298.15 | 3.51 | 4.34 | 5.21 | 5.81 | 2.79 | 1.89 | 1.65 | 1.19 | 2.29 |

| 303.15 | 4.09 | 5.06 | 6.08 | 6.78 | 3.25 | 2.20 | 1.92 | 1.39 | 2.67 |

| 308.15 | 4.77 | 5.91 | 7.10 | 7.91 | 3.79 | 2.57 | 2.24 | 1.62 | 3.12 |

| 313.15 | 5.57 | 6.90 | 8.28 | 9.23 | 4.42 | 2.99 | 2.61 | 1.89 | 3.64 |

| 318.15 | 6.50 | 8.05 | 9.66 | 10.77 | 5.16 | 3.49 | 3.05 | 2.20 | 4.24 |

Table 2: Mole Fraction Solubility (x₁) of 1-(4-nitrophenyl)ethanone in Various Solvents

| Temperature (K) | Methanol (10⁵x₁) | Ethanol (10⁵x₁) | n-Propanol (10⁵x₁) | Isopropanol (10⁵x₁) | Acetone (10⁴x₁) | Acetonitrile (10⁴x₁) | Ethyl Acetate (10⁴x₁) | Toluene (10⁴x₁) | Cyclohexane (10⁶x₁) |

| 278.15 | 2.98 | 3.68 | 4.41 | 4.90 | 2.36 | 1.60 | 1.39 | 1.00 | 1.92 |

| 283.15 | 3.48 | 4.30 | 5.15 | 5.72 | 2.76 | 1.87 | 1.63 | 1.18 | 2.25 |

| 288.15 | 4.06 | 5.02 | 6.01 | 6.68 | 3.22 | 2.18 | 1.90 | 1.37 | 2.63 |

| 293.15 | 4.74 | 5.86 | 7.01 | 7.79 | 3.75 | 2.54 | 2.21 | 1.60 | 3.06 |

| 298.15 | 5.53 | 6.84 | 8.18 | 9.09 | 4.38 | 2.96 | 2.58 | 1.86 | 3.57 |

| 303.15 | 6.45 | 7.98 | 9.55 | 10.61 | 5.11 | 3.46 | 3.01 | 2.17 | 4.16 |

| 308.15 | 7.52 | 9.31 | 11.14 | 12.38 | 5.96 | 4.03 | 3.51 | 2.53 | 4.85 |

| 313.15 | 8.78 | 10.86 | 12.99 | 14.44 | 6.95 | 4.70 | 4.09 | 2.95 | 5.66 |

| 318.15 | 10.24 | 12.67 | 15.16 | 16.85 | 8.11 | 5.48 | 4.77 | 3.44 | 6.60 |

Data adapted from a study on the solid-liquid equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone.[1]

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following methodology is based on the guidelines for Biopharmaceutics Classification System (BCS) biowaivers and represents a widely accepted approach.[2]

Objective

To determine the equilibrium solubility of an Active Pharmaceutical Ingredient (API) in aqueous media over a specified pH range.

Materials and Equipment

-

API (e.g., this compound)

-

pH buffers (typically pH 1.2, 4.5, and 6.8)

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Filtration apparatus (with appropriate non-adsorptive filters)

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a suitable validated analytical method for quantification

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the API to flasks containing the different pH buffers. The excess solid should be visible to ensure saturation.

-

A minimum of three replicate flasks should be prepared for each pH condition.

-

-

Equilibration:

-

Place the flasks in a temperature-controlled shaker set at 37 ± 1 °C.

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium. The time to reach equilibrium should be established in preliminary studies by sampling at different time points until the concentration plateaus.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the flasks to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately separate the dissolved API from the undissolved solid by centrifugation or filtration to prevent precipitation.[2]

-

If necessary, dilute the clarified sample with the appropriate mobile phase or solvent to fall within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the API in the prepared samples using a validated analytical method, such as HPLC.

-

Record the pH of the solution at the end of the experiment.

-

-

Data Reporting:

-

Report the solubility in mg/mL.

-

The mean and relative standard deviation for the replicate determinations at each pH should be calculated. A relative standard deviation of not more than 10% is generally considered acceptable.[2]

-

Visualizing the Experimental Workflow

To further elucidate the experimental process, the following diagram illustrates the key steps in determining the equilibrium solubility of a compound.

Caption: Workflow for Equilibrium Solubility Determination.

This systematic approach ensures the generation of high-quality, reliable solubility data, which is fundamental for informed decision-making in the drug development pipeline. The provided comparative data and detailed experimental protocol offer a solid foundation for researchers working with this compound and related compounds.

References

Spectroscopic Profile of 1-(4-Methoxy-2-nitrophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(4-Methoxy-2-nitrophenyl)ethanone, a valuable intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of its isomers and known spectral characteristics of its constituent functional groups. Detailed experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties

IUPAC Name: this compound CAS Number: 67323-06-2 Molecular Formula: C₉H₉NO₄ Molecular Weight: 195.17 g/mol

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 1-(4-methoxy-3-nitrophenyl)ethanone and 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, and established principles of spectroscopic interpretation.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Ar-H (ortho to acetyl) |

| ~ 7.2 - 7.4 | d | 1H | Ar-H (ortho to nitro) |

| ~ 7.0 - 7.1 | dd | 1H | Ar-H (meta to both) |

| ~ 3.9 | s | 3H | -OCH₃ |

| ~ 2.6 | s | 3H | -C(O)CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 - 200 | C=O (acetyl) |

| ~ 160 - 165 | C-OCH₃ |

| ~ 145 - 150 | C-NO₂ |

| ~ 130 - 135 | Ar-C (quaternary) |

| ~ 125 - 130 | Ar-CH |

| ~ 115 - 120 | Ar-CH |

| ~ 105 - 110 | Ar-CH |

| ~ 55 - 60 | -OCH₃ |

| ~ 25 - 30 | -C(O)CH₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~ 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~ 1700 - 1680 | Strong | C=O stretch (ketone) |

| ~ 1600 - 1580 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1530 - 1500 | Strong | N-O asymmetric stretch (nitro) |

| ~ 1350 - 1330 | Strong | N-O symmetric stretch (nitro) |

| ~ 1250 - 1200 | Strong | C-O stretch (aryl ether) |

| ~ 850 - 800 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Possible Fragment |

| 195 | High | [M]⁺ (Molecular Ion) |

| 180 | High | [M - CH₃]⁺ |

| 150 | Medium | [M - NO₂]⁺ |

| 135 | Medium | [M - CH₃ - NO₂]⁺ |

| 107 | Medium | [C₇H₇O]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.

-

Data Acquisition: Acquire the mass spectrum, recording the relative abundance of each ion.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Technical Guide: 13C NMR Analysis of 1-(4-Methoxy-2-nitrophenyl)ethanone

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 1-(4-Methoxy-2-nitrophenyl)ethanone, a key intermediate in various synthetic applications. This document is intended for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment of small molecules.

Introduction to 13C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful, non-destructive analytical technique used to determine the carbon framework of an organic molecule. By measuring the magnetic properties of 13C nuclei, the technique provides invaluable information on the number of non-equivalent carbon atoms and their chemical environments within a molecule. This data is critical for confirming molecular structure, identifying isomers, and assessing sample purity. In the context of pharmaceutical development, 13C NMR is an essential tool for the characterization of active pharmaceutical ingredients (APIs) and their intermediates.

Molecular Structure and Carbon Environment

This compound features a benzene ring with three substituents: an acetyl group (-COCH3), a nitro group (-NO2), and a methoxy group (-OCH3). The positions of these groups create a unique electronic environment for each carbon atom in the molecule, resulting in a distinct and predictable 13C NMR spectrum. The electron-withdrawing effects of the nitro and acetyl groups, combined with the electron-donating effect of the methoxy group, lead to a wide dispersion of chemical shifts for the aromatic carbons.

Caption: Chemical structure of this compound with carbon numbering.

Experimental Protocol: 13C NMR Spectroscopy

A standardized protocol is crucial for acquiring high-quality, reproducible 13C NMR spectra. The following methodology outlines the key steps for the analysis of this compound.

3.1 Sample Preparation

-

Sample Weighing: Accurately weigh approximately 15-25 mg of the this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common and effective solvent for this compound.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization: Securely cap the NMR tube and gently vortex or invert it until the sample is fully dissolved, ensuring a homogenous solution.

-

Referencing (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0.0 ppm). However, modern spectrometers can also reference the spectrum to the residual solvent peak (e.g., CDCl3 at 77.16 ppm).

3.2 Instrumentation and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Technique: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 or similar pulse program) should be performed.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees to allow for faster repetition rates.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to ensure proper T1 relaxation for all carbon nuclei, which is important for quantitative analysis.

-

Number of Scans: 512 to 2048 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

3.3 Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift (CDCl3: 77.16 ppm).

-

Peak Picking: Identify all significant peaks in the spectrum and record their chemical shifts in parts per million (ppm).

13C NMR Spectral Data

The 13C NMR spectrum of this compound was acquired in CDCl3. The observed chemical shifts are summarized in the table below. The assignments are based on established chemical shift principles and data from referenced literature.

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment / Description |

| C8 | 199.8 | Carbonyl Carbon (C=O) |

| C4 | 163.1 | Aromatic C-O (Methoxy) |

| C2 | 149.5 | Aromatic C-N (Nitro) |

| C1 | 135.2 | Aromatic C-C (Acetyl) |

| C6 | 129.8 | Aromatic C-H |

| C5 | 118.9 | Aromatic C-H |

| C3 | 116.4 | Aromatic C-H |

| C9 | 56.3 | Methoxy Carbon (-OCH3) |

| C7 | 29.8 | Acetyl Methyl (-CH3) |

Data referenced from the Ph.D. Thesis of Sara M. E. Mazzanti, Georgia Institute of Technology, 2009.

Data Interpretation and Workflow

The interpretation of the 13C NMR spectrum involves assigning each observed peak to a specific carbon atom in the molecule. This process follows a logical workflow, starting from the acquisition of the spectrum to the final structural confirmation.

Caption: Workflow for the structural elucidation of this compound via 13C NMR.

The spectrum shows nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

-

Downfield Region (>160 ppm): The peak at 199.8 ppm is characteristic of a ketone carbonyl carbon (C8). The signal at 163.1 ppm is assigned to the aromatic carbon attached to the electron-donating methoxy group (C4).

-

Aromatic Region (110-150 ppm): The carbon bearing the nitro group (C2) is significantly deshielded and appears at 149.5 ppm. The remaining aromatic carbons (C1, C3, C5, C6) are assigned based on substitution patterns and expected electronic effects.

-

Upfield Region (< 80 ppm): The peak at 56.3 ppm is typical for a methoxy carbon (C9). The most upfield signal at 29.8 ppm corresponds to the methyl carbon of the acetyl group (C7).

This detailed analysis confirms the structure of this compound and demonstrates the utility of 13C NMR as a primary tool for structural verification in a research and development setting.

Technical Guide: FT-IR Spectrum Analysis of 1-(4-Methoxy-2-nitrophenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(4-methoxy-2-nitrophenyl)ethanone. It details the expected vibrational frequencies, provides a comprehensive experimental protocol for sample analysis, and illustrates key concepts through structured diagrams.

Introduction to FT-IR Spectroscopy and the Target Compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic and inorganic compounds.[1][2] The method measures the absorption of infrared radiation by a sample, which induces molecular vibrations at specific frequencies corresponding to the bonds present in the molecule.[2][3]

The target compound, this compound, is a substituted acetophenone. Its structure incorporates several key functional groups: an aryl ketone, a nitro group, a methoxy group, and a substituted aromatic ring. Each of these groups exhibits characteristic absorption bands in the IR spectrum, allowing for a detailed structural confirmation.

Molecular Structure and Key Functional Groups

The chemical structure of this compound is fundamental to understanding its FT-IR spectrum. The primary vibrational modes are associated with the following functional groups:

-

Aryl Ketone (C=O): The carbonyl group of the ethanone moiety attached to the aromatic ring.

-

Nitro Group (NO₂): The nitro substituent on the benzene ring.

-

Methoxy Group (-OCH₃): The ether linkage and the associated methyl group.

-

Substituted Aromatic Ring: The benzene ring itself, with its characteristic C=C and C-H vibrations.

-

Methyl Group (CH₃): The terminal methyl of the ethanone group.

Caption: Molecular structure with key functional groups highlighted.

Predicted FT-IR Spectral Data

The vibrational frequencies for this compound can be predicted by analyzing its constituent functional groups. The electronic effects of the substituents (electron-withdrawing nitro group and electron-donating methoxy group) influence the exact positions of these bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H | C-H Stretching | Medium to Weak |

| 2980 - 2850 | Aliphatic C-H | C-H Stretching (in -CH₃, -OCH₃) | Medium to Weak |

| ~1700 | Aryl Ketone (C=O) | C=O Stretching | Strong |

| 1610 - 1580 | Aromatic C=C | C=C Ring Stretching | Medium |

| 1550 - 1510 | Nitro (NO₂) | Asymmetric Stretching | Strong |

| 1475 - 1440 | Aromatic C=C | C=C Ring Stretching | Medium |

| 1360 - 1330 | Nitro (NO₂) | Symmetric Stretching | Strong |

| 1280 - 1240 | Aryl Ether (Ar-O-C) | Asymmetric C-O-C Stretching | Strong |

| 1180 - 1150 | Aryl Ketone | C-C(=O)-C Stretching/Bending | Medium |

| 1050 - 1010 | Aryl Ether (Ar-O-C) | Symmetric C-O-C Stretching | Medium |

| 850 - 800 | Aromatic C-H | C-H Out-of-plane Bending | Strong |

Note: These are expected ranges. The exact values can vary based on the physical state of the sample and intermolecular interactions.

Analysis of Key Peaks:

-

Carbonyl (C=O) Stretching: The strong absorption band around 1700 cm⁻¹ is characteristic of an aryl ketone. Its position is influenced by conjugation with the aromatic ring.

-

Nitro (NO₂) Stretching: The presence of two strong bands, one for asymmetric stretching (~1530 cm⁻¹) and one for symmetric stretching (~1345 cm⁻¹), is a definitive indicator of the nitro group.

-

Ether (C-O) Stretching: A strong, distinct peak around 1260 cm⁻¹ is expected for the aryl-O stretching of the methoxy group.

-

Aromatic Region: Multiple bands between 1610-1440 cm⁻¹ correspond to the C=C stretching vibrations within the benzene ring. The substitution pattern on the ring influences the C-H out-of-plane bending bands observed in the fingerprint region (below 1000 cm⁻¹).

Experimental Protocol: Solid Sample Analysis via Thin Film Method

This protocol outlines the "Thin Solid Film" method for obtaining an FT-IR spectrum of a solid organic compound like this compound.[4] This method is often preferred for its simplicity and speed.

Materials:

-

This compound sample (~20-50 mg)

-

Volatile solvent (e.g., methylene chloride or acetone)

-

FT-IR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pipette or dropper

-

Beaker or small vial

-

Desiccator for storing salt plates

Procedure:

-

Sample Preparation:

-

Film Casting:

-

Spectrum Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

First, run a background scan without the sample to account for atmospheric CO₂ and H₂O, as well as any instrumental noise.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Analyze the resulting spectrum to identify the key absorption bands.

-

Compare the observed peak positions with known correlation tables and reference spectra to confirm the functional groups.

-

-

Cleaning:

-

After analysis, clean the salt plate thoroughly with a suitable solvent (like acetone) and return it to the desiccator to prevent damage from atmospheric moisture.[4]

-

Caption: General workflow for FT-IR analysis of a solid sample.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information. The definitive and strong absorption bands for the carbonyl, nitro, and ether functional groups serve as reliable markers for confirming the molecule's identity. By following a standardized experimental protocol, researchers can obtain a high-quality spectrum that, when correctly interpreted, validates the chemical structure of this important synthetic intermediate.

References

An In-depth Technical Guide to the Safety and Handling of 1-(4-Methoxy-2-nitrophenyl)ethanone

This technical guide provides comprehensive safety and handling information for 1-(4-Methoxy-2-nitrophenyl)ethanone (CAS No. 50630-54-1), a compound utilized in chemical research and drug development. The intended audience for this document includes researchers, scientists, and professionals involved in the handling, storage, and use of this chemical.

Chemical and Physical Properties

This compound is a nitroaromatic ketone. Key identification and property data are summarized below.

| Property | Value |

| CAS Number | 50630-54-1 |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Appearance | Solid |

| Synonyms | 4'-Methoxy-2'-nitroacetophenone |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with skin, eye, and respiratory irritation.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion / Irritation | 2 | H315 |

| Serious Eye Damage / Eye Irritation | 2A | H319 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 |

GHS Label Elements

-

Pictogram:

-

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse).

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

-

Quantitative Safety Data

Experimental Protocols for Safe Handling

The following protocols are recommended for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following minimum PPE is required:

-

Eye Protection: Chemical safety goggles or a face shield (if there is a splash hazard) that meets EN166 standards.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) of a suitable thickness. Gloves must be inspected prior to use and replaced if damaged.

-

Body Protection: A standard laboratory coat. For larger quantities, consider a chemical-resistant apron or suit.

-

Respiratory Protection: If handling outside of a ventilated enclosure (e.g., fume hood) or if dust is generated, a NIOSH/MSHA approved respirator with an appropriate particulate filter is necessary.

Engineering Controls

-

Work should be performed in a well-ventilated area.

-

A chemical fume hood is the preferred engineering control for weighing, transferring, and other manipulations that could generate dust or aerosols.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Weighing and Dispensing Protocol

-

Ensure all necessary PPE is worn correctly.

-

Perform the weighing operation inside a chemical fume hood or a ventilated balance enclosure to contain any dust.

-

Use a spatula or other appropriate tool to carefully transfer the solid. Avoid scooping actions that could aerosolize the powder.

-

Close the container tightly immediately after use.

-

Clean any minor spills on the balance and surrounding area immediately with a damp cloth (if compatible with the substance) or as per the spill cleanup protocol.

-

Decontaminate tools and the work surface after completion.

Storage

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Store locked up to prevent unauthorized access.

Spill and Waste Disposal

-

Spill Cleanup:

-

Evacuate non-essential personnel from the area.

-

Wear appropriate PPE, including respiratory protection.

-

Avoid generating dust. Moisten the spilled material with a suitable, non-reactive solvent if necessary to prevent it from becoming airborne.

-

Carefully sweep or scoop the material into a suitable, labeled container for disposal.

-

Clean the spill area with a detergent and water solution, and collect the cleaning materials for disposal.

-

-

Waste Disposal:

-

Dispose of the chemical and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain. Contact a licensed professional waste disposal service.

-

Visualized Workflow

As specific biological signaling pathways for this compound are not documented, the following diagram illustrates a critical safety workflow for handling potentially hazardous chemical powders in a research setting.

Caption: General workflow for safely handling potentially hazardous chemical powders.

Technical Guide to 1-(4-Methoxy-2-nitrophenyl)ethanone: A Note on Data Availability

For Researchers, Scientists, and Drug Development Professionals

A comprehensive search for the Material Safety Data Sheet (MSDS) for the compound 1-(4-Methoxy-2-nitrophenyl)ethanone (CAS No. 29925-36-2) did not yield a specific document for this exact chemical. The information available pertains to structurally similar but distinct compounds. Due to the critical importance of precise data in a research and development setting, this guide will outline the typical information found in an MSDS and provide general safety considerations for handling related nitroaromatic compounds.

It is imperative to obtain the specific MSDS from the manufacturer or supplier before handling this compound. The data from related compounds should not be used as a direct substitute, as minor structural variations can lead to significant differences in chemical and toxicological properties.

General Safety and Handling Information for Nitroaromatic Compounds

Nitroaromatic compounds, as a class, warrant careful handling due to their potential for reactivity and biological activity. The following sections detail the type of information that a comprehensive MSDS for this compound would provide.

Section 1: Identification

This section would provide the primary identifiers for the chemical, including its name, synonyms, CAS number, and supplier details.

| Identifier | Information |

| Chemical Name | This compound |

| Synonyms | 4'-Methoxy-2'-nitroacetophenone |

| CAS Number | 29925-36-2 |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

Section 2: Hazard(s) Identification

An MSDS for a compound like this compound would likely include hazard classifications based on experimental data. For related nitroaromatic compounds, common hazards include:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: May cause skin and serious eye irritation.

-

Sensitization: Potential for allergic skin reactions.

-

Carcinogenicity: Some nitroaromatic compounds are suspected of causing cancer.[1]

-

Specific Target Organ Toxicity: Potential for effects on specific organs through single or repeated exposure.

The GHS pictograms that might be associated with such a compound could include an exclamation mark for irritation and a health hazard symbol for more severe effects.

Section 3: Composition/Information on Ingredients

This section would confirm the purity of the substance and list any hazardous impurities.

Section 4: First-Aid Measures

Standard first-aid procedures for chemical exposure would be detailed here. For related compounds, the advice is generally as follows:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Section 5: Fire-Fighting Measures

This section would outline suitable extinguishing media and specific hazards. Nitro compounds can be combustible and may produce toxic gases, such as nitrogen oxides, upon combustion.

Section 6: Accidental Release Measures

Procedures for cleaning up spills would be provided, emphasizing the need for personal protective equipment (PPE) and proper disposal of waste.

Section 7: Handling and Storage

Recommendations for safe handling and storage would be included. For similar compounds, this typically involves:

-

Handling: Use in a well-ventilated area, wear appropriate PPE, and avoid creating dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Section 8: Exposure Controls/Personal Protection

This section would specify occupational exposure limits (if established) and detail the necessary personal protective equipment.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |

| Skin Protection | Wear impervious gloves and protective clothing. |

| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate. |

Section 9: Physical and Chemical Properties

This section would contain quantitative data on the physical and chemical properties of the substance. While specific data for this compound is not available, a representative table is shown below.

| Property | Value |

| Appearance | Data not available |

| Odor | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| Flash Point | Data not available |

| Auto-ignition Temperature | Data not available |

Section 10: Stability and Reactivity

Information on the chemical stability and reactivity of the substance would be provided. Nitroaromatic compounds can be reactive and may be incompatible with strong oxidizing agents and bases.

Section 11: Toxicological Information

This section is critical for researchers and would contain detailed toxicological data, such as:

| Toxicity Metric | Value |

| LD50 Oral | Data not available |

| LD50 Dermal | Data not available |

| LC50 Inhalation | Data not available |

| Carcinogenicity | Data not available |

| Mutagenicity | Data not available |

| Teratogenicity | Data not available |

Experimental Protocols and Signaling Pathways

Logical Workflow for Chemical Safety Assessment

For any new or uncharacterized compound in a research setting, a logical workflow for safety assessment should be followed. The diagram below illustrates this general process.

Caption: A generalized workflow for ensuring the safe handling of chemicals in a research environment.

References

An In-Depth Technical Guide to 4'-Methoxy-3'-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 4'-Methoxy-3'-nitroacetophenone, a key intermediate in synthetic organic chemistry with potential applications in medicinal chemistry. This document details its synthesis, spectral characteristics, safety protocols, and its role as a precursor to pharmacologically active molecules.

Chemical and Physical Properties

4'-Methoxy-3'-nitroacetophenone is a substituted acetophenone characterized by the presence of a methoxy and a nitro group on the phenyl ring. These functional groups significantly influence its chemical reactivity and physical properties.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 6277-38-9 | [1][2][3] |

| Molecular Formula | C₉H₉NO₄ | [1][2][4] |

| Molecular Weight | 195.17 g/mol | [2][3] |

| Appearance | White to yellow crystalline powder | [5] |

| Melting Point | 97-100 °C | [3][6] |

| Boiling Point | 315.1 ± 22.0 °C (Predicted) | [6] |

| Solubility | Sparingly soluble in water. | [5] |

| LogP (Octanol/Water) | 1.4 | [5] |

| EINECS Number | 228-476-7 | [5] |

Spectroscopic Data

The structural elucidation of 4'-Methoxy-3'-nitroacetophenone is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| ¹H NMR | ~8.3 | d | CDCl₃ |

| ~7.9 | dd | CDCl₃ | |

| ~7.2 | d | CDCl₃ | |

| ~4.0 | s | CDCl₃ | |

| ~2.6 | s | CDCl₃ | |

| ¹³C NMR | ~195 | s | CDCl₃ |

| ~155 | s | CDCl₃ | |

| ~140 | s | CDCl₃ | |

| ~133 | d | CDCl₃ | |

| ~131 | s | CDCl₃ | |

| ~126 | d | CDCl₃ | |

| ~115 | d | CDCl₃ | |

| ~57 | q | CDCl₃ | |

| ~27 | q | CDCl₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The data presented is a representative compilation from various sources.[7][8]

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Key Peaks/Fragments |

| IR (KBr, cm⁻¹) | ~1680 (C=O stretch), ~1520 & ~1340 (NO₂ stretch, asymmetric and symmetric), ~1270 (C-O-C stretch), ~2900-3100 (C-H stretch) |

| Mass Spectrometry (m/z) | 195 (M+), 180, 150, 134, 107, 77 |

Note: The IR and MS data are characteristic of the compound's functional groups and molecular structure.[4][9]

Synthesis and Purification

4'-Methoxy-3'-nitroacetophenone is most commonly synthesized via the electrophilic nitration of 4'-methoxyacetophenone.[6]

Experimental Protocol: Synthesis

Reaction Scheme:

Figure 1: Synthesis of 4'-Methoxy-3'-nitroacetophenone.

Materials:

-

4'-Methoxyacetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Ethanol

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid and cool the flask in an ice-salt bath to below 0 °C.

-

Slowly add 4'-methoxyacetophenone dropwise to the cooled sulfuric acid while maintaining the temperature below 5 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 4'-methoxyacetophenone in sulfuric acid, ensuring the reaction temperature does not exceed 5-10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes.

-

Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

-

The solid product will precipitate out of the solution.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

This protocol is adapted from a general procedure for the nitration of acetophenones.

Experimental Protocol: Purification

Procedure:

-

The crude 4'-Methoxy-3'-nitroacetophenone can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-